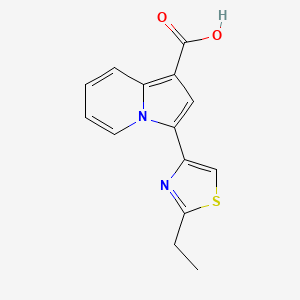![molecular formula C13H20N2S B8110896 2-(Thiophen-2-ylmethyl)-2,8-diazaspiro[4.5]decane](/img/structure/B8110896.png)
2-(Thiophen-2-ylmethyl)-2,8-diazaspiro[4.5]decane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Thiophen-2-ylmethyl)-2,8-diazaspiro[45]decane is a spirocyclic compound that features a thiophene ring attached to a diazaspirodecane core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Thiophen-2-ylmethyl)-2,8-diazaspiro[4.5]decane typically involves the formation of the spirocyclic core followed by the introduction of the thiophene moiety. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the cyclization of N-benzylacrylamides with ethyl bromodifluoroacetate in the presence of a copper catalyst can yield difluoroalkylated 2-azaspiro[4.5]decanes . This method can be adapted to introduce the thiophene ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to scale up the production process efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Thiophen-2-ylmethyl)-2,8-diazaspiro[4.5]decane can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the spirocyclic core or the thiophene ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Halogenation using bromine or chlorine, followed by nucleophilic substitution with various nucleophiles.
Major Products Formed
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Reduced spirocyclic derivatives.
Substitution: Halogenated thiophene derivatives.
Wissenschaftliche Forschungsanwendungen
2-(Thiophen-2-ylmethyl)-2,8-diazaspiro[4.5]decane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Potential use as a ligand in biochemical assays.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Wirkmechanismus
The mechanism of action of 2-(Thiophen-2-ylmethyl)-2,8-diazaspiro[4.5]decane depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The thiophene ring can participate in π-π interactions, while the spirocyclic core can provide structural rigidity and influence the compound’s binding affinity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Azaspiro[4.5]decane: Lacks the thiophene ring, making it less versatile in terms of chemical reactivity.
Thiophene derivatives: Do not possess the spirocyclic core, which can limit their structural diversity.
Uniqueness
2-(Thiophen-2-ylmethyl)-2,8-diazaspiro[4.5]decane is unique due to the combination of the spirocyclic core and the thiophene ring. This dual functionality allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields of research and industry .
Eigenschaften
IUPAC Name |
2-(thiophen-2-ylmethyl)-2,8-diazaspiro[4.5]decane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2S/c1-2-12(16-9-1)10-15-8-5-13(11-15)3-6-14-7-4-13/h1-2,9,14H,3-8,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYZWXNYMZUAEQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12CCN(C2)CC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-Isobutylspiro[indoline-3,3'-pyrrolidin]-2-one](/img/structure/B8110816.png)
![6-(Furan-3-yl)-2,3-dihydrospiro[indene-1,4'-piperidine]](/img/structure/B8110824.png)
![5-(Pyridin-4-Yl)-2,3-Dihydrospiro[Indene-1,4'-Piperidine]](/img/structure/B8110831.png)
![3-((1H-Imidazol-1-yl)methyl)-1,7-dioxa-10-azaspiro[4.6]undecane](/img/structure/B8110843.png)
![2-Phenyl-5,7-dihydrospiro[pyrano[4,3-d]pyrimidine-8,3'-pyrrolidine]](/img/structure/B8110844.png)
![[2-(2-methylpropylamino)-6,7,8,9-tetrahydro-5H-pyrido[2,3-d]azepin-3-yl]-pyrrolidin-1-ylmethanone](/img/structure/B8110847.png)
![(2R,3aS,7aS)-2-(3-methyl-1,2,4-oxadiazol-5-yl)octahydrofuro[2,3-c]pyridine](/img/structure/B8110864.png)
![7-((Cyclopentylmethoxy)methyl)-1-methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B8110866.png)
![4-((Allyloxy)methyl)-1-ethyl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine](/img/structure/B8110870.png)

![11-Isopropyl-8-Oxa-2,11-Diazaspiro[5.6]Dodecane](/img/structure/B8110879.png)
![N-Methyl-N-(Pyridin-2-Ylmethyl)-1-Oxa-2,7-Diazaspiro[4.5]Dec-2-Ene-3-Carboxamide](/img/structure/B8110885.png)
![N-(3-Chlorophenyl)-1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxamide](/img/structure/B8110890.png)
![7-(Methoxymethyl)-2-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine](/img/structure/B8110897.png)
